molecular formula C9H11ClN2O2 B14866918 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine

3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine

Cat. No.: B14866918
M. Wt: 214.65 g/mol
InChI Key: XPNYKZKPRIKVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a methoxy group linked to a 3-methyloxetane moiety at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.

    Attachment of the 3-Methyloxetane Moiety: The final step involves the attachment of the 3-methyloxetane moiety through an etherification reaction, typically using a suitable alkylating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The chlorine atom at the third position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Products may include 3-chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine-2-carboxylic acid.

    Reduction: Products may include 3-chloro-6-((3-methyloxetan-3-yl)methoxy)dihydropyridazine.

    Substitution: Products may include 3-amino-6-((3-methyloxetan-3-yl)methoxy)pyridazine.

Scientific Research Applications

Chemistry: 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

    3-Chloro-6-methoxypyridazine: Lacks the 3-methyloxetane moiety, making it less sterically hindered and potentially less bioactive.

    6-Methoxy-3-chloropyridazine: Similar to 3-Chloro-6-methoxypyridazine but with different substitution patterns, affecting its reactivity and applications.

    3-Methoxy-6-chloropyridazine:

Uniqueness: 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine stands out due to the presence of the 3-methyloxetane moiety, which imparts unique steric and electronic properties

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridazine

InChI

InChI=1S/C9H11ClN2O2/c1-9(4-13-5-9)6-14-8-3-2-7(10)11-12-8/h2-3H,4-6H2,1H3

InChI Key

XPNYKZKPRIKVAW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC2=NN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.